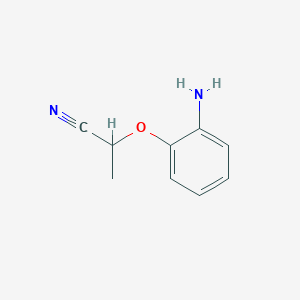

2-(2-Aminophenoxy)propanenitrile

Description

Contextualization within Modern Organic Synthesis Methodologies

Modern organic synthesis has moved beyond traditional, linear approaches to embrace more sophisticated strategies. These include the development of powerful catalytic systems, such as those employing transition metals, and the use of multi-component reactions that allow for the construction of complex molecules in a more streamlined fashion. The principles of retrosynthetic analysis, pioneered by E.J. Corey, remain a fundamental tool for planning the synthesis of complex targets by breaking them down into simpler, commercially available starting materials. The synthesis of a molecule like 2-(2-Aminophenoxy)propanenitrile would likely involve the strategic formation of its key ether linkage and the introduction of the nitrile and amine functionalities.

Role of Aromatic Nitriles and Aminophenoxy Structures in Chemical Scaffolds

Aromatic nitriles, characterized by a -C≡N group attached to an aromatic ring, are versatile intermediates in organic synthesis. The nitrile group is highly electron-withdrawing, which influences the reactivity of the aromatic ring. nih.gov It can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making aromatic nitriles valuable building blocks for a wide array of more complex molecules, including pharmaceuticals and dyes. nih.govnih.gov

The aminophenoxy moiety, which contains both an amine and a phenoxy group, is another important structural motif found in a variety of biologically active compounds. The presence of the amino group, a key hydrogen bond donor and acceptor, and the ether linkage can impart specific conformational properties and binding interactions with biological targets. Compounds featuring this scaffold have been explored for various therapeutic applications.

Historical Development of Research into this compound and Related Compounds

The history of nitriles dates back to the 19th century, with the synthesis of benzonitrile (B105546) by Hermann Fehling in 1844 marking a significant milestone. wikipedia.org Research into aminophenol derivatives also has a long history, with these compounds being recognized for their utility in dye synthesis and as photographic developers.

While specific historical research dedicated solely to this compound is not extensively documented in readily available literature, the development of synthetic methods for related compounds provides a relevant backdrop. The synthesis of aminophenoxy alkanoic acids and their derivatives, for example, has been the subject of patent literature, indicating an interest in this class of compounds for potential applications. The synthesis of related aminonitrile structures has also been a continuous area of research, with various methods developed for their preparation. The combination of these two areas of chemical research lays the groundwork for the synthesis and exploration of compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBLGQAYNDKKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Aminophenoxy Propanenitrile

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(2-aminophenoxy)propanenitrile identifies two primary bond disconnections: the ether linkage (C-O) and the carbon-nitrile bond (C-CN).

Disconnection of the Ether Linkage: The most straightforward retrosynthetic pathway involves disconnecting the ether bond. This leads to two key precursors: 2-aminophenol (B121084) and a propanenitrile derivative bearing a suitable leaving group at the 2-position, such as 2-halopropanenitrile. This approach forms the basis of classical synthetic methods like the Williamson ether synthesis.

Disconnection of the Carbon-Nitrile Bond: Alternatively, the nitrile group can be introduced at a later stage. This strategy would involve an intermediate such as 2-(2-aminophenoxy)propionaldehyde or a related derivative, which could then be converted to the nitrile. However, this route is generally more complex and less direct than the ether synthesis approach.

Classical Approaches to Nitrile and Ether Linkage Formation

Classical methods for the synthesis of this compound primarily revolve around the formation of the ether bond between 2-aminophenol and a suitable three-carbon synthon.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNA_r_) is a powerful tool for forming aryl ethers, it is less applicable for the direct synthesis of this compound from an activated aryl halide. This is because the starting material would require an electron-withdrawing group positioned ortho or para to a leaving group on the benzene (B151609) ring, which is not the case for simple 2-aminophenol derivatives.

O-Alkylation and N-Alkylation Pathways

The Williamson ether synthesis stands out as the most common and practical method for preparing this class of compounds. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of 2-aminophenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an S_N_2 reaction. wikipedia.orgmasterorganicchemistry.com

A significant challenge in the synthesis of this compound is the presence of two nucleophilic sites in 2-aminophenol: the hydroxyl group and the amino group. This can lead to a mixture of O-alkylated and N-alkylated products. To achieve selective O-alkylation, careful control of reaction conditions is crucial.

Key Considerations for Selective O-Alkylation:

Base Selection: The choice of base is critical to selectively deprotonate the more acidic phenolic hydroxyl group over the amino group. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH), which could lead to deprotonation of both functional groups.

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed as they can accelerate S_N_2 reactions. chem-station.com

Reaction Temperature: Lower reaction temperatures generally favor O-alkylation, as N-alkylation often requires higher activation energy.

A typical procedure would involve the reaction of 2-aminophenol with 2-chloropropanenitrile or 2-bromopropanenitrile in the presence of a mild base like potassium carbonate in a suitable solvent like DMF.

| Reagent/Condition | Role/Purpose | Typical Examples |

| Starting Phenol (B47542) | Provides the aminophenoxy core | 2-Aminophenol |

| Alkylating Agent | Introduces the propanenitrile moiety | 2-Chloropropanenitrile, 2-Bromopropanenitrile |

| Base | Deprotonates the phenolic hydroxyl group | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Facilitates the S_N_2 reaction | Dimethylformamide (DMF), Acetonitrile, Acetone |

| Temperature | Controls the rate and selectivity of the reaction | Room temperature to moderate heating (e.g., 60-80 °C) |

It is important to note that the amino group in 2-aminophenol can also undergo alkylation, leading to the formation of N-alkylated byproducts. The reaction conditions must be optimized to maximize the yield of the desired O-alkylated product.

Advanced and Stereoselective Synthetic Routes

The propanenitrile moiety in this compound contains a chiral center. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is of significant interest for various applications.

Enantioselective Approaches to this compound

Direct enantioselective synthesis of this compound can be challenging. One potential strategy involves the use of a chiral phase-transfer catalyst in the Williamson ether synthesis. Such a catalyst could create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Chiral Auxiliary and Organocatalytic Strategies

A more established approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of synthesizing enantiopure this compound, one could envision a strategy where a chiral auxiliary is attached to either the 2-aminophenol or the propanenitrile precursor. For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of a protected 2-aminophenol.

Organocatalysis, which utilizes small organic molecules as catalysts, offers another promising avenue for the enantioselective synthesis of this compound. Chiral organocatalysts could potentially be employed to catalyze the enantioselective addition of a cyanide source to a suitable precursor, or to catalyze an enantioselective etherification reaction.

| Strategy | Description | Potential Implementation |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry in a biphasic reaction. | Williamson ether synthesis of 2-aminophenol with 2-halopropanenitrile in the presence of a chiral quaternary ammonium (B1175870) salt. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | Reaction of a chiral derivative of 2-aminophenol with an achiral propanenitrile synthon, followed by removal of the auxiliary. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze an enantioselective reaction. | Enantioselective cyanation of a 2-(2-aminophenoxy)ethane derivative or an enantioselective etherification catalyzed by a chiral amine or phosphine. |

Asymmetric Catalysis in Propanenitrile Moiety Formation

The introduction of the nitrile group at the chiral center of the propanenitrile side chain is a key transformation. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented in publicly available research, general strategies for the asymmetric synthesis of related chiral nitriles can be considered. These methods often involve the enantioselective addition of a cyanide source to a prochiral substrate.

One potential approach is the use of chiral metal complexes as catalysts. For instance, titanium-based catalysts have shown promise in the enantioselective cyanation of various functional groups. The development of tailored chiral ligands is crucial for achieving high enantioselectivity. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the cyanide nucleophile to one face of the substrate.

Another avenue is organocatalysis, which utilizes small organic molecules as catalysts. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate the substrate and guide the stereochemical outcome of the cyanation reaction. These catalysts often operate through the formation of transient chiral intermediates.

While direct asymmetric synthesis is the most elegant approach, kinetic resolution of a racemic mixture of this compound or a precursor is another viable strategy. wikipedia.org This involves the use of a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer, leaving the other unreacted and in high enantiomeric excess. For example, lipase-catalyzed kinetic resolution of related phenoxy propionic acid derivatives has been successfully demonstrated, suggesting its potential applicability in this context. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the design and optimization of synthetic routes for compounds like this compound.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of related aminophenoxy derivatives often utilize polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. While effective, these solvents pose environmental and health concerns. Green chemistry encourages the exploration of more benign alternatives.

For the O-arylation step in the synthesis of this compound, which typically involves the reaction of 2-aminophenol with a 2-halopropionitrile, alternative solvents are being investigated. Water is an ideal green solvent, and its use in nucleophilic aromatic substitution reactions is an area of active research. unimi.it The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous-soluble reagents. Other green solvent options include bio-derived solvents and supercritical fluids like carbon dioxide.

Solvent-free methodologies, where the reaction is conducted in the absence of a solvent, represent an even greener approach. These reactions are often facilitated by grinding the solid reactants together, sometimes with a catalytic amount of a phase-transfer catalyst.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. chembam.comchembam.com Atom economy, a theoretical measure, calculates the proportion of reactant atoms that are incorporated into the desired product. chembam.com The ideal atom economy is 100%, which is typical for addition and rearrangement reactions. Substitution and elimination reactions, common in multi-step syntheses, inherently have lower atom economies.

The E-factor provides a more practical measure of waste generation, defined as the mass of waste produced per unit mass of product. chembam.com It takes into account not only the byproducts from the reaction but also solvent losses, reagent excesses, and waste from work-up and purification procedures. The pharmaceutical industry, which often involves complex multi-step syntheses, has historically had high E-factors. chembam.com

Table 1: Illustrative E-Factor Comparison for Different Chemical Industry Sectors

| Industry Sector | Annual Production (tonnes) | Waste Produced (tonnes) | E-Factor Range |

| Oil Refining | 1,000,000 - 100,000,000 | 100,000 - 10,000,000 | ~0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | 10,000 - 5,000,000 | <1 - 5 |

| Fine Chemicals | 100 - 10,000 | 500 - 50,000 | 5 - 50 |

| Pharmaceuticals | 10 - 1,000 | 2,500 - 100,000 | 25 - >100 |

| This table is for illustrative purposes and is based on general industry data. chembam.com |

Biocatalytic Transformations for Specific Functionalizations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods. core.ac.uknih.govnih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity.

For the synthesis of chiral this compound, several biocatalytic approaches can be envisioned. One possibility is the use of a nitrilase enzyme to catalyze the asymmetric hydrolysis of a dinitrile precursor or the asymmetric addition of cyanide to an aldehyde.

Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic mixture of this compound or a precursor alcohol. wikipedia.orgresearchgate.net For example, a lipase could selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. The high enantioselectivity of many lipases makes this a very attractive strategy. researchgate.net

Process Optimization and Scale-Up Considerations from a Chemical Synthesis Perspective

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of various engineering and safety factors.

Reaction Condition Screening and Parameter Optimization

The synthesis of this compound via the O-arylation of 2-aminophenol with a 2-halopropionitrile is influenced by several parameters that need to be carefully screened and optimized. These include the choice of base, solvent, temperature, and reaction time.

Base Selection: A variety of bases can be used to deprotonate the phenolic hydroxyl group of 2-aminophenol, increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate and sodium hydroxide (B78521), as well as organic bases. The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts.

Solvent Effects: As discussed in the context of green chemistry, the solvent plays a crucial role. Polar aprotic solvents generally favor nucleophilic aromatic substitution reactions. However, for scale-up, factors such as solvent toxicity, flammability, cost, and ease of recovery become paramount.

Temperature and Concentration: The reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions, such as the hydrolysis of the nitrile group. The concentration of the reactants is another important parameter to optimize, as it can influence reaction kinetics and throughput.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently screen the effects of multiple parameters and their interactions on the reaction yield and purity.

Table 2: Illustrative Reaction Parameters for Optimization

| Parameter | Range/Options | Considerations |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, Et₃N, DBU | Strength, solubility, cost, work-up |

| Solvent | DMF, Acetonitrile, DMSO, Acetone, 2-MeTHF | Polarity, boiling point, toxicity, cost, recovery |

| Temperature | Room Temperature to Reflux | Reaction rate vs. side reactions, energy consumption |

| Concentration | 0.1 M - 2 M | Throughput, viscosity, heat transfer |

| Reactant Ratio | 1:1 to 1:1.5 (Aminophenol:Halopropionitrile) | Maximizing conversion of limiting reagent, cost |

| This table provides a general guide for the parameters that would be screened during the optimization of the synthesis of this compound. |

Reactor Design and Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior process control, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved heat dissipation. researchgate.neteuropa.eu For the synthesis of this compound, several continuous reactor designs could be implemented.

Reactor Types and Configurations:

Packed-Bed Reactors (PBRs): These reactors can be filled with a solid-supported base or a phase-transfer catalyst to facilitate the ether synthesis. The liquid reactants would flow through the packed column, allowing for efficient contact with the catalyst and straightforward product-catalyst separation.

Coil and Microreactors: Simple coiled tubes made of materials like PFA (perfluoroalkoxy) or more complex microfluidic chips offer an exceptionally high surface-area-to-volume ratio. mit.edu This feature is ideal for managing the exothermic nature of the Williamson ether synthesis, allowing for precise temperature control and reducing the formation of byproducts. Systems can be assembled from readily available parts, including pumps, reactor coils, and back-pressure regulators, to create a versatile and cost-effective setup. mit.edu

Continuously Stirred Tank Reactors (CSTRs): For reactions involving multiple phases (e.g., a solid base in a liquid solvent), a series of CSTRs can be used. This setup helps manage slurries that might otherwise block narrow-channel flow reactors and can be designed to mimic the gradual addition of reagents, which is beneficial for controlling reaction selectivity. cardiff.ac.uk A novel stirred tank reactor design with independent stirrers for different phases has been shown to be effective for continuous liquid-liquid-liquid phase-transfer catalyzed reactions, a technique applicable here. mdpi.com

Continuous Flow Process Parameters:

The implementation of a continuous flow process for synthesizing this compound would involve optimizing several key parameters. These parameters are often determined through kinetic studies and process modeling to achieve high conversion and selectivity. dtu.dk

Table 1: Hypothetical Continuous Flow Parameters for Synthesis of this compound

| Parameter | Range/Value | Rationale |

| Reactor Type | Coil Reactor / PBR | Excellent heat transfer; potential for catalyst immobilization. mit.edursc.org |

| Temperature | 40 - 100 °C | Balances reaction rate against potential side reactions. |

| Residence Time | 5 - 30 minutes | Shorter reaction times are a key advantage of flow chemistry. researchgate.net |

| Solvent | Acetonitrile, THF, DMF | Solvents that can dissolve both the phenoxide salt and the nitrile. |

| Base | K₂CO₃ (solid), NaOH (aq) | Choice depends on reactor type (solid for PBR, aqueous for CSTR). |

| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst for reactions involving multiple liquid phases. mdpi.com |

Purification and Isolation Methodologies for High Purity

Achieving high purity is critical for chemical intermediates. For this compound, a multi-step purification strategy is typically required to remove unreacted starting materials, catalysts, and byproducts from the crude reaction mixture.

Primary Purification Steps:

Extraction: An initial workup would involve an acid-base extraction. The basic amino group allows the target compound to be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. Subsequent neutralization of the aqueous phase would allow the purified product to be re-extracted into an organic solvent.

Chromatography: Flash column chromatography is a highly effective method for separating the desired product from closely related impurities. acs.orgnih.gov For aminonitriles, silica (B1680970) gel is a common stationary phase, with a solvent system (mobile phase) typically composed of a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane) to elute the components based on their polarity. nih.gov

Final Purification for High Purity:

Recrystallization: This is a powerful technique for achieving very high purity levels, often exceeding what is possible with chromatography alone. illinois.edu The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. The rigid, aromatic structure of this compound makes it a good candidate for this method. illinois.edu

Distillation/Sublimation: If the compound is thermally stable, vacuum distillation could be employed to separate it from non-volatile impurities. Sublimation is another option for solids that can transition directly to a gas phase under vacuum and heat.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Target Impurities Removed | Expected Purity |

| Liquid-Liquid Extraction | Differential solubility based on pH | Unreacted starting materials, non-basic byproducts | >90% |

| Flash Chromatography | Differential adsorption on a solid phase | Structurally similar byproducts, residual starting materials | >98% acs.org |

| Recrystallization | Differential solubility in a solvent at varying temperatures | Minor impurities, regioisomers, colored bodies | >99.5% illinois.edu |

By combining these advanced synthesis and purification strategies, this compound can be produced efficiently and isolated at the high purity levels required for its use in further chemical manufacturing. americanelements.com

Chemical Reactivity and Mechanistic Pathways of 2 2 Aminophenoxy Propanenitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile site for chemical reactions, primarily involving nucleophilic addition to the electrophilic carbon atom. This reactivity allows for its conversion into several other important functional groups, such as carboxylic acids, amides, and primary amines.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common and fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids. numberanalytics.comlibretexts.org The reaction pathway involves the initial hydration of the nitrile to form an amide intermediate, which can sometimes be isolated but is often further hydrolyzed to the corresponding carboxylic acid. libretexts.orgnumberanalytics.com

Under acidic catalysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. libretexts.org Subsequent proton transfer and tautomerization lead to the formation of an amide. libretexts.org In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comlibretexts.org The resulting intermediate is then protonated by water to give an imidic acid, which tautomerizes to the amide. libretexts.org In either case, continued heating in the aqueous medium can lead to the hydrolysis of the amide to the carboxylic acid. libretexts.org For aromatic nitriles, this process can be conducted by refluxing in an aqueous solution with an acid catalyst at temperatures ranging from 150°C to 330°C. google.com

| Catalyst Type | General Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat (150-330°C). google.com | Amide | Carboxylic Acid |

| Base (e.g., NaOH, KOH) | Aqueous solution, heat. | Amide | Carboxylate Salt |

Reduction Pathways to Amines

The nitrile group can be efficiently reduced to a primary amine (–CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. numberanalytics.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to yield the primary amine. numberanalytics.com The mechanism involves the stepwise addition of hydride ions to the nitrile carbon.

Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). mdpi.com This method is often considered "greener" and can be highly effective, although it may require elevated temperatures and pressures.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF), followed by H₂O workup. | A very powerful and common lab-scale reagent. numberanalytics.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Metal catalyst (Ni, Pd, Pt), often with heat and pressure. | Widely used in industrial processes. mdpi.com |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol (B129727) solvent at room temperature. | A milder alternative to LiAlH₄. |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition conditions, catalyst-free. | An environmentally benign option with H₂ and NH₃ as byproducts. |

Cyclization Reactions Involving the Nitrile

The ortho positioning of the amino and propionitrile (B127096) groups in 2-(2-Aminophenoxy)propanenitrile creates the potential for intramolecular cyclization reactions to form heterocyclic ring systems. The amino group can act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group.

One potential pathway, analogous to the Thorpe-Ziegler reaction, could lead to the formation of a cyclic enamine. The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a strong base to form a cyclic α-ketonitrile, which exists in equilibrium with its enamine tautomer. buchler-gmbh.comwikipedia.orgwikipedia.org While the subject molecule is not a dinitrile, the principle of an intramolecular nucleophilic attack on a nitrile by a carbanion is related. In this case, the nucleophile would be the amino group.

Furthermore, reactions involving the amino group and a transformed nitrile functionality are common in the synthesis of fused heterocycles. For instance, if the propionitrile side chain were converted into a 1,2-dicarbonyl compound, it could undergo a condensation reaction with the ortho-amino group to form a quinoxaline (B1680401) ring system. researchgate.netencyclopedia.pubnih.govchim.it The synthesis of quinoxalines is classically achieved by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org

Transformations Involving the Phenoxy and Amino Moieties

The benzene (B151609) ring of this compound is "activated" towards electrophilic attack due to the electron-donating nature of both the amino (–NH₂) and alkoxy (–OR) groups. makingmolecules.com

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

Both the amino and alkoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution (EAS). makingmolecules.comstackexchange.com The amino group is one of the most powerful activating groups, while the alkoxy group is also strongly activating. organicmystery.com In this compound, the substituents are at positions 1 (alkoxy) and 2 (amino). The directing effects of these groups will guide incoming electrophiles to specific positions on the ring.

Amino group (at C2): directs to positions 3 (ortho) and 5 (para).

Alkoxy group (at C1): directs to positions 6 (ortho) and 4 (para).

The outcome of an EAS reaction will depend on the interplay between the electronic effects of both groups and steric hindrance. The amino group's activating effect is generally stronger than the alkoxy group's. Therefore, substitution is most likely to occur at the positions most strongly activated and sterically accessible, primarily positions 4 and 6, and to a lesser extent, position 5. The specific product distribution would depend on the reaction conditions and the nature of the electrophile. youtube.com

| Position on Ring | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Ortho to -NH₂ | High (between two substituents) | Low |

| C4 | Para to -OR | Low | High |

| C5 | Para to -NH₂ | Low | High |

| C6 | Ortho to -OR | Moderate | Moderate to High |

Amine Functionalization and Derivatization (e.g., Acylation, Alkylation)

The primary amino group is a key site for derivatization, allowing for the synthesis of a wide range of analogs through reactions like acylation and alkylation.

Acylation is the process of adding an acyl group (R-C=O) to the amine. wikipedia.org This is typically achieved by reacting the amine with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). youtube.com The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent to form an amide. youtube.com Often, a base or a second equivalent of the amine is used to neutralize the acid byproduct (e.g., HCl) that is formed. youtube.com

Alkylation involves the introduction of an alkyl group onto the amine. This can be accomplished by reacting the amine with an alkyl halide in an Sₙ2-type reaction. youtube.com However, a significant challenge with the direct alkylation of primary amines is over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com Controlling the reaction to achieve selective mono-alkylation can be difficult. Alternative methods, such as reductive amination, are often preferred for more controlled synthesis. masterorganicchemistry.com Selective alkylation of aminophenols can also be achieved by first protecting the amino group, alkylating the hydroxyl group, and then deprotecting. researchgate.netresearchgate.net

Intramolecular Cyclization Reactions and Heterocycle Formation

While specific experimental studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule strongly suggest a predisposition towards such reactions. The interaction between the amine and nitrile groups can be expected to yield a variety of heterocyclic products, depending on the reaction conditions.

One of the most probable cyclization pathways is an intramolecular nucleophilic attack of the amino group on the electrophilic carbon of the nitrile. This type of reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles. Based on the reactivity of analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles which undergo intramolecular cyclization to form indolinone derivatives, a similar cyclization of this compound could be envisaged. This would likely proceed via a nucleophilic attack of the aniline (B41778) nitrogen onto the nitrile carbon, followed by tautomerization to form a dihydro-1,4-benzoxazepine derivative.

Another potential, though less direct, pathway could involve a variation of the Thorpe-Ziegler reaction. The classical Thorpe-Ziegler reaction involves the intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone. While this compound is not a dinitrile, the principle of base-catalyzed intramolecular addition of a carbanion to a nitrile is relevant. Under strongly basic conditions, deprotonation of the carbon alpha to the nitrile could potentially lead to a cyclization event, although this is considered less likely than the direct nucleophilic attack by the amino group due to the higher acidity of the N-H proton.

The specific heterocyclic products formed would be highly dependent on the reaction conditions, including the choice of catalyst (acid or base), solvent, and temperature. For instance, acid catalysis would protonate the nitrile group, making it more electrophilic and facilitating the attack by the weakly nucleophilic amino group. Conversely, base catalysis would deprotonate the amino group, increasing its nucleophilicity.

| Reactant | Reaction Type | Potential Heterocyclic Product | Key Reaction Conditions |

|---|---|---|---|

| This compound | Intramolecular Nucleophilic Addition | Dihydro-1,4-benzoxazepine derivative | Acid or Base Catalysis |

| Analogous o-substituted aminonitriles | Intramolecular Cyclization | Indolinones, Quinolines | Varies (e.g., base-assisted oxidation) |

Elucidation of Reaction Mechanisms and Transition States

Understanding the intricate details of how these transformations occur requires a combination of kinetic, thermodynamic, and mechanistic probing techniques.

Kinetic and Thermodynamic Studies of Key Transformations

The intramolecular nature of the cyclization is expected to provide a significant kinetic advantage over analogous intermolecular reactions. The proximity of the reacting functional groups reduces the entropic barrier to reaction, as the need for two separate molecules to collide in the correct orientation is eliminated.

The thermodynamic stability of the resulting heterocyclic ring system is a crucial driving force for the reaction. The formation of five- and six-membered rings is generally thermodynamically favored due to minimal ring strain. In the case of this compound, the formation of a seven-membered benzoxazepine ring is a likely outcome. While seven-membered rings can have some degree of strain, the incorporation of a benzene ring and the formation of a stable amidine or related functional group within the ring can provide a sufficient thermodynamic driving force.

Computational studies on similar intramolecular cyclizations have shown that the activation energy barriers can be significantly influenced by the solvent and the presence of catalysts. For instance, theoretical investigations into the cyclization of dipeptides have demonstrated that even a single water molecule can play a catalytic role in lowering the reaction barrier. wikipedia.org

| Parameter | Expected Influence on Cyclization of this compound | Basis of Expectation |

|---|---|---|

| Kinetics (Rate) | Relatively fast due to intramolecular nature. | Reduced entropic barrier compared to intermolecular reactions. nih.gov |

| Thermodynamics (Favorability) | Likely favorable, driven by the formation of a stable heterocyclic ring. | Formation of relatively low-strain ring systems is generally favored. researchgate.net |

| Activation Energy | Can be lowered by acid or base catalysis. | Catalysts enhance the electrophilicity of the nitrile or the nucleophilicity of the amine. |

Isotopic Labeling Experiments for Mechanism Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mdpi.com While no specific isotopic labeling studies have been reported for this compound, we can propose experiments based on established methodologies to probe its potential cyclization mechanisms.

To confirm the nucleophilic attack of the amino group on the nitrile, a nitrogen-15 (B135050) (¹⁵N) labeled version of this compound could be synthesized. Analysis of the resulting heterocyclic product using techniques like mass spectrometry or NMR spectroscopy would reveal the position of the ¹⁵N atom. If the ¹⁵N is incorporated into the newly formed heterocyclic ring, it would provide strong evidence for the proposed intramolecular nucleophilic addition mechanism.

Similarly, carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) labeling of the nitrile carbon would allow for the tracking of this specific carbon atom. This could help to distinguish between different possible rearrangement pathways that might occur during or after the initial cyclization.

Deuterium (²H) labeling of the amino group or the carbon alpha to the nitrile could be used to investigate the role of proton transfer steps in the reaction mechanism and to determine if deprotonation is a rate-limiting step (a kinetic isotope effect).

| Isotopic Label | Position of Label in Reactant | Information Gained from Product Analysis | Analytical Technique |

|---|---|---|---|

| ¹⁵N | Amino group | Confirms the involvement of the amino nitrogen in ring formation. | Mass Spectrometry, NMR Spectroscopy |

| ¹³C or ¹⁴C | Nitrile carbon | Tracks the fate of the nitrile carbon, revealing rearrangements. | Mass Spectrometry, NMR Spectroscopy, Scintillation Counting (for ¹⁴C) |

| ²H (Deuterium) | Amino group or α-carbon | Probes proton transfer steps and kinetic isotope effects. | NMR Spectroscopy, Mass Spectrometry |

Advanced Structural and Spectroscopic Studies of 2 2 Aminophenoxy Propanenitrile

Conformational Analysis and Rotational Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. nih.govresearchgate.net For 2-(2-aminophenoxy)propanenitrile, advanced one- and two-dimensional NMR experiments can provide detailed insights into its dynamic and time-averaged conformational state.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of the relative orientation of different parts of the molecule. For instance, correlations between the protons of the propanenitrile methyl group and the aromatic protons of the phenoxy ring would indicate a folded conformation where the side chain is positioned over the ring.

Furthermore, the measurement of spin-spin coupling constants (J-couplings) can provide information about dihedral angles through the Karplus equation. Variable temperature NMR studies can also reveal the presence of multiple conformers in equilibrium, as changes in temperature can shift the population of these conformers, leading to observable changes in chemical shifts and coupling constants. nih.gov

Table 1: Illustrative NMR Data for Conformational Analysis of this compound This table presents hypothetical data that would be sought in an NMR study.

| Proton Pair | Observed NOE/ROE Correlation | Implied Proximity | Inferred Conformation |

| Aromatic-H & CH(CN) | Weak | Moderate | Extended/Semi-folded |

| Aromatic-H & CH3 | Strong | High | Folded |

| NH2 & Ether-O (indirect) | Solvent dependent | Potential for H-bonding | Varies with solvent polarity |

Complementing experimental data, computational chemistry offers a powerful means to explore the potential energy surface of a molecule and identify its stable conformations. rsc.orgacs.org Using methods like Density Functional Theory (DFT), the geometry of this compound can be optimized to find various energy minima, each corresponding to a stable conformer. researchgate.net

A systematic conformational search involves rotating the key dihedral angles (e.g., Ar-O-C-C and O-C-C-N) and calculating the relative energy of each resulting geometry. This process helps to identify the most energetically favorable conformations and to understand the energy barriers between them. chemrxiv.org The results of such calculations can then be compared with experimental NMR data to provide a comprehensive model of the molecule's conformational behavior in solution. acs.org

Table 2: Hypothetical Computational Data for Conformers of this compound This table illustrates the kind of data generated from computational modeling.

| Conformer | Dihedral Angle (Ar-O-C-C) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A (Extended) | 178.5° | 60.2° | 0.5 | 25 |

| B (Folded) | 85.3° | 175.1° | 0.0 | 50 |

| C (Gauche) | -88.1° | 58.9° | 1.2 | 10 |

| D (Other) | 15.6° | -62.4° | 0.8 | 15 |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound arrange themselves in a repeating three-dimensional lattice. The specific arrangement, or crystal packing, is governed by a delicate balance of intermolecular forces. Understanding these interactions is key to rationalizing the bulk properties of the material.

The amino group (-NH2) in this compound is a potent hydrogen bond donor, while the nitrile nitrogen atom (-C≡N) and the ether oxygen atom are potential hydrogen bond acceptors. nih.gov This functionality allows for the formation of extensive hydrogen bonding networks, which often dominate the crystal packing. nih.gov

Table 3: Representative Geometries of Potential Hydrogen Bonds in Crystalline this compound This table shows typical parameters for hydrogen bonds that could be identified via X-ray crystallography.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| N-H | H | N≡C | 2.9 - 3.2 | 150 - 170 |

| N-H | H | O (ether) | 3.0 - 3.4 | 140 - 160 |

Furthermore, the presence of the aromatic phenoxy ring allows for π-stacking interactions. acs.org These can occur in several geometries, such as face-to-face (sandwich) or edge-to-face (T-shaped) arrangements. stfc.ac.uk The interplay between hydrogen bonding, C-H···X interactions, and π-stacking will ultimately determine the most stable crystal packing arrangement for this compound.

Table 4: Plausible Geometries for Weaker Intermolecular Interactions This table provides examples of geometric parameters for non-covalent interactions that might be observed.

| Interaction Type | Description | Typical Distance (Å) |

| C-H···N | Aromatic C-H to Nitrile N | 3.2 - 3.6 |

| C-H···π | Aliphatic C-H to Aromatic Ring Centroid | 3.4 - 3.8 |

| π-π Stacking | Parallel-displaced ring centroid-to-centroid | 3.3 - 3.8 |

Solid-State Spectroscopic Analysis for Polymorph Identification and Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have distinct physical properties, and identifying and characterizing them is essential. Solid-state NMR (ssNMR) spectroscopy is an exceptionally powerful technique for this purpose, as it is highly sensitive to the local environment of each atom in the crystal lattice. nih.govnih.govbruker.com

If this compound were to exist in different polymorphic forms, the non-equivalent molecular packing and/or conformations would result in different 13C and 15N ssNMR spectra. acs.org Each distinct polymorph would give rise to a unique set of chemical shifts. iucr.org This makes ssNMR an ideal tool for identifying different solid forms and for quantifying the components in a mixture of polymorphs. Other techniques such as powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and Raman spectroscopy would be used in conjunction with ssNMR to provide a comprehensive characterization of the polymorphic landscape.

Table 5: Hypothetical 13C Solid-State NMR Chemical Shifts for Two Polymorphs of this compound This table illustrates how ssNMR data can differentiate between polymorphs.

| Carbon Atom | Form I Chemical Shift (ppm) | Form II Chemical Shift (ppm) | Shift Difference (ppm) |

| C≡N | 118.2 | 120.5 | 2.3 |

| C-O (Aromatic) | 150.1 | 151.8 | 1.7 |

| C-NH2 (Aromatic) | 140.5 | 138.9 | -1.6 |

| CH (propanenitrile) | 25.6 | 26.1 | 0.5 |

| CH3 (propanenitrile) | 18.3 | 18.4 | 0.1 |

Computational and Theoretical Investigations of 2 2 Aminophenoxy Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT) or Frontier Molecular Orbital (FMO) analysis, on 2-(2-Aminophenoxy)propanenitrile.

There are no available research findings or data tables detailing the use of DFT for the energy minimization or vibrational analysis of this compound.

A search for FMO analysis to predict the reaction sites of this compound yielded no specific studies or corresponding data.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

No literature was found describing molecular dynamics simulations of this compound to investigate its conformational sampling or the effects of solvents on its structure and behavior.

Prediction of Spectroscopic Parameters from First Principles

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound from first principles.

Computational Studies of Catalytic Pathways Involving this compound as a Substrate or Ligand

No research was found that computationally investigates the role of this compound as either a substrate or a ligand in catalytic pathways.

Applications As a Synthetic Building Block and Synthon in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the amino and nitrile functionalities on the 2-(2-aminophenoxy)propanenitrile scaffold allows for a variety of cyclization reactions to form heterocyclic compounds. These heterocycles are often key components in medicinally relevant molecules. One of the most significant applications of related aminophenoxy derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.plresearchgate.netwum.edu.plnih.gov While direct synthesis of benzodiazepines from this compound is not extensively documented in readily available literature, the structural motif strongly suggests its potential as a precursor.

The general synthetic strategy would likely involve the reaction of the amino group with a suitable carbonyl compound or its equivalent, followed by intramolecular cyclization involving the nitrile group. For instance, reaction with a 2-halobenzoyl chloride could lead to an intermediate that, upon cyclization, would form a 1,4-benzodiazepine (B1214927) ring system. The specific reaction conditions would be critical in directing the cyclization pathway and achieving the desired product.

The following table outlines potential heterocyclic systems that could be synthesized from this compound, based on the known reactivity of related aminonitriles.

| Heterocyclic System | Potential Synthetic Approach |

| Benzodiazepines | Reaction with 2-halobenzoyl halides followed by cyclization. |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds. |

| Benzoxazines | Cyclization under acidic or basic conditions. |

Role in the Development of Novel Organic Reactions and Methodologies

The reactivity of the nitrile group in conjunction with the neighboring amino group in this compound provides a platform for the development of new synthetic methodologies. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. Each of these transformations, when coupled with the reactivity of the aromatic amine, can lead to novel reaction cascades.

For example, a one-pot reaction involving the initial reduction of the nitrile to an amine, followed by an intramolecular cyclization or a subsequent intermolecular reaction, could provide efficient access to complex molecules. The development of such tandem reactions is a key area of research in modern organic synthesis, aiming to increase efficiency and reduce waste. While specific novel reactions originating from this compound are not widely reported, its structure is analogous to other aminonitriles that have been instrumental in developing new synthetic methods.

Utilization as a Chiral Intermediate for Stereoselective Synthesis of Advanced Scaffolds

The propanenitrile backbone of this compound contains a stereocenter at the C2 position. This inherent chirality presents the opportunity for its use as a chiral intermediate in the stereoselective synthesis of advanced molecular scaffolds. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov

The chiral resolution of racemic this compound could be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Alternatively, asymmetric synthesis, employing a chiral catalyst, could directly produce one enantiomer in excess.

Once obtained in enantiopure form, chiral this compound can be used to construct complex chiral molecules. The stereocenter can direct the stereochemical outcome of subsequent reactions, leading to the formation of a single diastereomer of the product. This is a powerful strategy for the synthesis of complex natural products and active pharmaceutical ingredients. mdpi.comsumitomo-chem.co.jp

Derivatization Strategies for Expanding Chemical Diversity for Research Purposes

The core structure of this compound offers several sites for derivatization, allowing for the creation of a library of related compounds for research and drug discovery purposes. The aromatic ring, the amino group, and the nitrile group can all be modified to explore the structure-activity relationship (SAR) of a particular class of compounds.

Derivatization of the Aromatic Ring: The benzene (B151609) ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. The position of these substituents will be directed by the existing amino and phenoxy groups.

Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups. This allows for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.

Derivatization of the Nitrile Group: The nitrile group can be transformed into a variety of other functional groups, as mentioned earlier. This versatility allows for significant structural modifications at this position.

The following table summarizes some of the key derivatization strategies for this compound.

| Site of Derivatization | Reaction Type | Potential Reagents |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents |

| Amino Group | Acylation, Alkylation | Acid chlorides, Alkyl halides |

| Nitrile Group | Hydrolysis, Reduction, Grignard addition | Acids/Bases, Reducing agents (e.g., LiAlH4), Organomagnesium halides |

By systematically applying these derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated. This library can then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development. google.combeilstein-journals.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 2-(2-Aminophenoxy)propanenitrile Synthesis and Transformation

Future research will heavily focus on discovering and optimizing catalytic systems to enhance the efficiency and selectivity of both the synthesis of this compound and its subsequent chemical transformations. The synthesis itself, often involving nucleophilic aromatic substitution or etherification reactions, stands to benefit from novel catalysts that can operate under milder conditions, reduce reaction times, and improve yields.

Emerging catalytic trends applicable to this compound include:

Non-Precious Metal Catalysis: There is a significant push towards replacing precious metal catalysts (like palladium) with more abundant and cost-effective alternatives. Research into cobalt, nickel, and copper-based catalysts for C-O and C-C bond-forming reactions is particularly relevant. For instance, cobalt nanoparticles supported on N-doped carbon have shown high efficacy in the α-alkylation of nitriles with alcohols, a transformation that could be applied to modify the propanenitrile backbone. rsc.org Similarly, copper-catalyzed reductive cross-coupling reactions between aldehydes and arylnitriles open new pathways for functionalization. nih.gov

Heterogeneous Catalysis: The development of reusable heterogeneous catalysts, such as transition metals supported on materials like silica (B1680970) or carbon, is a key trend for sustainable chemistry. google.com A patent for a related aminophenoxy compound describes using a silica-supported palladium catalyst for a reduction step, highlighting a direction that minimizes metal leaching and simplifies product purification. google.com Future work could explore similar supported catalysts for the primary synthesis of this compound.

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often enabling unique transformations under exceptionally mild conditions. Nickel catalysis, when combined with photoredox systems, has been effective in complex cross-coupling reactions, which could be adapted for creating derivatives of this compound. youtube.com

Biocatalysis: The use of enzymes for nitrile synthesis and modification offers an environmentally friendly alternative to traditional chemical methods, avoiding harsh conditions and toxic reagents. numberanalytics.com Research into enzymes like aldoxime dehydratase for nitrile synthesis could inspire novel routes to the target compound or its precursors. numberanalytics.com

The table below summarizes potential catalytic systems for future exploration.

| Catalytic Approach | Catalyst Example | Potential Application for this compound | Key Advantage |

| Non-Precious Metal | Cobalt-nanoparticles on N-doped carbon rsc.org | α-alkylation of the nitrile group | Cost-effective, sustainable |

| Heterogeneous | Palladium on Silica google.com | Synthesis (e.g., reduction of a nitro precursor) | Reusable, simplified purification |

| Reductive Coupling | Copper(I)/silylboronate system nih.gov | Cross-coupling of the nitrile with aldehydes | Chemoselective C-C bond formation |

| Nanocatalysis | Palladium-based metallogels acs.org | Transformation of the nitrile to a tetrazole ring | High efficiency, recyclability |

Development of Chemo- and Regioselective Functionalization Strategies

The molecular architecture of this compound offers multiple reactive sites: the primary amino group, the aromatic ring, the ether oxygen, and the nitrile group with its adjacent α-carbon. A major future research avenue is the development of strategies to selectively modify one of these sites without affecting the others.

Key future functionalization strategies include:

Selective N-Functionalization: Developing methods for the selective mono-alkylation or acylation of the primary amine in the presence of the nitrile group is crucial for building more complex molecules.

Aromatic Ring Substitution: Research will likely focus on the regioselective introduction of additional substituents onto the phenoxy ring. The existing amino and ether groups will direct the position of electrophilic aromatic substitution, but achieving precise control, especially in producing less-favored isomers, will require sophisticated catalyst and directing group strategies.

α-Carbon Functionalization: The carbon atom alpha to the nitrile group is a key site for creating new C-C bonds. Future work will likely adapt modern catalytic methods, such as the copper-mediated α-heteroarylation of aliphatic nitriles, to introduce diverse fragments at this position. acs.org This would allow for the construction of a quaternary carbon center, a valuable motif in medicinal chemistry. acs.org

Nitrile Group Transformations: The nitrile group itself is a versatile precursor to other functionalities. Research will continue to refine selective transformations into amines, amides, carboxylic acids, or heterocycles like tetrazoles. acs.orgnih.gov Developing catalysts that can effect these transformations while tolerating the other functional groups in the molecule is a significant challenge. For example, palladium-based nanostructured metallogels have shown high efficiency in converting nitriles to tetrazoles, a reaction that could be applied directly to this compound. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, particularly in the pharmaceutical industry. nih.govnih.gov This technology offers superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.netresearchgate.net For a molecule like this compound, which serves as a building block, integrating its synthesis and subsequent derivatization into a flow system is a major forward-looking trend.

Future developments in this area will likely involve:

End-to-End Synthesis: Designing a telescoped, multi-step flow process where starting materials are converted to this compound and then directly into a final target molecule without isolating intermediates. nih.gov This dramatically increases efficiency and reduces waste.

Automated Synthesis Platforms: Combining flow reactors with robotic automation allows for the rapid synthesis of a library of analogues for high-throughput screening in drug discovery. bohrium.com A "solid-phase synthesis-flow" (SPS-flow) platform, for example, combines the benefits of solid-supported synthesis with continuous flow, enabling complex, multi-step automated synthesis of small molecules and their derivatives. nus.edu.sglabmanager.comspringernature.com Applying this SPS-flow concept would allow for the automated production of numerous derivatives of this compound for biological evaluation.

Process Optimization: Flow chemistry platforms are ideal for rapid reaction optimization. By systematically varying parameters like temperature, residence time, and reagent ratios, optimal conditions for the synthesis and functionalization of this compound can be identified much faster than with traditional batch methods. jst.org.in

The integration of these technologies could accelerate the discovery of novel compounds derived from this scaffold for various applications. labmanager.com

Advanced Characterization Techniques for In-Situ Mechanistic Understanding

A deeper understanding of reaction mechanisms is essential for optimizing existing reactions and designing new ones. The trend is moving away from simple endpoint analysis towards real-time, in-situ monitoring of chemical reactions. nih.gov This allows chemists to observe the formation of intermediates, determine reaction kinetics, and gain a complete picture of the reaction pathway. mt.comyoutube.com

For this compound, future mechanistic studies will employ a suite of advanced spectroscopic techniques:

In-Situ FTIR and NMR Spectroscopy: These are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. mt.comnih.gov For example, in-situ FTIR could monitor the disappearance of a phenol (B47542) O-H stretch and the appearance of a C-O-C ether stretch during the synthesis of the molecule. nih.govyoutube.com It can provide a continuous stream of data, revealing transient species that might be missed by traditional offline sampling. youtube.comyoutube.com

Complementary Techniques: Often, a single analytical method is not sufficient. mt.com Future research will combine in-situ FTIR and NMR with offline techniques like HPLC and mass spectrometry to build comprehensive reaction models. This combination allows for the validation of kinetic models and provides a more complete mechanistic understanding. mt.com

Application to Catalysis: When exploring the novel catalytic systems mentioned in section 7.1, in-situ spectroscopy is invaluable. It can help identify the catalyst's resting state, observe catalyst activation, and understand deactivation pathways, leading to the design of more robust and efficient catalysts. nih.gov

Computational Design of Novel Analogs with Predicted Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a molecule is ever synthesized in a lab. rsc.org For this compound, computational design will be a key driver of innovation.

Future research will leverage computational tools in several ways:

Reactivity Prediction: The reactivity of the nitrile group is strongly influenced by the electronic properties of the rest of the molecule. nih.govnih.gov The electron-donating amino group on the phenyl ring in this compound is expected to decrease the electrophilicity of the nitrile carbon compared to an unsubstituted version. nih.gov Density Functional Theory (DFT) calculations can precisely quantify this effect and predict the molecule's reactivity towards various nucleophiles. nih.govnih.gov Studies have shown a strong correlation between DFT-calculated activation energies for nitrile reactions and experimentally measured reaction rates. nih.govresearchgate.net

Designing Novel Analogues: By using computational models, researchers can design virtual libraries of this compound analogues with varying substituents on the aromatic ring. They can then calculate the predicted reactivity profile of each analogue, selecting only the most promising candidates for synthesis. This in-silico screening can, for example, be used to tune the nitrile's reactivity to act as a reversible or irreversible covalent inhibitor for a specific biological target. nih.govnih.gov

Site-Selectivity Prediction: As discussed in section 7.2, chemo- and regioselectivity are major challenges. Emerging machine learning models and DFT are being used to predict the most likely site of reaction for complex molecules, guiding synthetic planning. rsc.org This could be used to predict the outcome of electrophilic aromatic substitution or other functionalization reactions on the this compound scaffold.

The table below illustrates how DFT calculations can be used to predict the effect of substituents on nitrile reactivity.

| Compound | Substituent on Phenyl Ring | Predicted Effect on Nitrile Electrophilicity | Potential Application |

| This compound | -NH₂ (ortho to ether) | Decreased | Stable building block |

| Designed Analogue 1 | -NO₂ (para to ether) | Significantly Increased | Covalent inhibitor warhead nih.gov |

| Designed Analogue 2 | -OCH₃ (para to ether) | Decreased | Fine-tuning polarity/solubility |

| Designed Analogue 3 | -Cl (para to ether) | Slightly Increased | Modulated reactivity |

By combining these cutting-edge research directions, the scientific community is set to expand the synthetic utility and application scope of this compound, paving the way for new discoveries in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Aminophenoxy)propanenitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-aminophenol derivatives and acrylonitrile precursors. Optimization strategies include:

- pH Control : Maintaining a pH of 4–5 using acid-base systems (e.g., HCN with NaCN) to stabilize intermediates .

- Temperature Modulation : Conducting reactions at 40–60°C to balance reactivity and side-product formation .

- Catalyst Selection : Employing phase-transfer catalysts to enhance reaction rates in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm) and nitrile carbon signals (δ 115–120 ppm) .

- IR Spectroscopy : Sharp peaks at ~2240 cm (C≡N stretch) and ~3350 cm (N-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 177.09) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (N/Ar) to prevent hydrolysis .

- Handling Protocols : Use moisture-free solvents and gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Validate IC values across multiple assays (e.g., fluorescence vs. radiometric) to confirm reproducibility .

- In Silico Cross-Checking : Compare experimental inhibition constants with molecular docking simulations (e.g., AutoDock Vina) to identify assay-specific artifacts .

Q. How can computational modeling elucidate the mechanism of action of this compound in receptor binding?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., nitrile vs. amino group reactivity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories to identify binding stability and conformational changes .

Q. What experimental design considerations are critical for SAR studies of this compound derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with modified phenoxy (e.g., halogenation) or nitrile groups to assess pharmacophore requirements .

- High-Throughput Screening : Use microplate readers to rapidly evaluate cytotoxicity and selectivity across cell lines (e.g., HEK293 vs. HepG2) .

Q. How can this compound be utilized as a reference standard in chromatographic analysis?

- Methodological Answer :

- Method Validation : Calibrate HPLC/GC systems using retention time (e.g., 8.2 min on C18 columns) and spiked recovery tests (≥95% accuracy) .

- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax SB-Phenyl) to resolve structurally similar impurities .

Q. What challenges arise during the purification of this compound via column chromatography?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.